N-Methanesulfonylimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Methanesulfonylimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Reagent
N-Methanesulfonylimidazole (MSI) is a crystalline solid that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural combination of an imidazole ring and a methanesulfonyl group imparts a distinct reactivity profile, rendering it a valuable tool for a variety of chemical transformations. This guide provides an in-depth exploration of the physical and chemical properties of N-Methanesulfonylimidazole, offering practical insights for researchers, scientists, and professionals engaged in drug development. We will delve into its synthesis, spectral characteristics, reactivity, and potential applications, supported by established scientific principles and data.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in experimental work. The key physicochemical parameters of N-Methanesulfonylimidazole are summarized below.
| Property | Value | Source |
| CAS Number | 40736-26-3 | [1] |
| Molecular Formula | C₄H₆N₂O₂S | [1] |
| Molecular Weight | 146.17 g/mol | [2] |
| Melting Point | 86 °C | [2] |
| Boiling Point | 307.6 ± 25.0 °C (Predicted) | [2] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 0.73 ± 0.10 (Predicted) | [2] |
| Appearance | Crystalline solid | N/A |
| Solubility | Information not widely available, but expected to be soluble in a range of organic solvents. | N/A |
| Sensitivity | Moisture Sensitive | [2] |
These properties indicate that N-Methanesulfonylimidazole is a stable, solid compound under standard laboratory conditions. Its moisture sensitivity necessitates handling and storage in a dry environment to prevent decomposition.[2]
Synthesis of N-Methanesulfonylimidazole: A Practical Approach
The synthesis of N-Methanesulfonylimidazole can be achieved through the reaction of imidazole with methanesulfonyl chloride. This reaction is a classic example of N-sulfonylation of a heterocyclic amine.
Experimental Protocol: Synthesis of N-Methanesulfonylimidazole
Materials:
-
Imidazole
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve imidazole in anhydrous diethyl ether. Cool the solution in an ice bath.
-
Addition of Base: Add triethylamine to the cooled imidazole solution with stirring. The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Slow Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride to the stirred solution via an addition funnel. Maintaining a low temperature is critical to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude N-Methanesulfonylimidazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical due to the moisture sensitivity of methanesulfonyl chloride and the product.[2]
-
Low Temperature: The initial reaction is performed at a low temperature to manage the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.
-
Use of a Base: Triethylamine acts as a scavenger for the HCl generated, preventing the protonation of the starting imidazole and driving the reaction to completion.
Caption: Synthesis of N-Methanesulfonylimidazole from Imidazole and Methanesulfonyl Chloride.
Spectral Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum of N-Methanesulfonylimidazole is expected to show characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key expected peaks include:
-
~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.
-
~1350 cm⁻¹ and ~1170 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively. These are strong and characteristic peaks for sulfonyl groups.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the methyl protons of the methanesulfonyl group, expected to appear in the range of δ 3.0-3.5 ppm.
-
Three distinct signals for the imidazole ring protons. The proton at the C2 position is expected to be the most downfield, followed by the protons at the C4 and C5 positions.
-
-
¹³C NMR:
-
A signal for the methyl carbon of the methanesulfonyl group, likely in the range of δ 35-45 ppm.
-
Three signals for the imidazole ring carbons. The C2 carbon will be the most deshielded, followed by the C4 and C5 carbons.
-
Mass Spectrometry (MS)
The mass spectrum of N-Methanesulfonylimidazole will show a molecular ion peak (M⁺) at m/z 146, corresponding to its molecular weight.[1] Fragmentation patterns would likely involve the loss of SO₂ (m/z 64) and the methyl group (m/z 15).
Caption: Workflow for the spectral characterization of N-Methanesulfonylimidazole.
Chemical Reactivity: A Versatile Synthetic Intermediate
The chemical reactivity of N-Methanesulfonylimidazole is dominated by the electrophilic nature of the sulfur atom in the methanesulfonyl group and the unique properties of the imidazole leaving group.
Reactions with Nucleophiles
N-Methanesulfonylimidazole is an excellent sulfonating agent. The imidazole group is a good leaving group, making the methanesulfonyl group susceptible to nucleophilic attack. This reactivity is analogous to that of other N-sulfonyl compounds.[5][6]
-
Reaction with Amines: It can react with primary and secondary amines to form the corresponding methanesulfonamides.
-
Reaction with Alcohols: In the presence of a base, it can react with alcohols to form methanesulfonate esters.
-
Reaction with Carbanions: It can be used to introduce a methanesulfonyl group to carbon nucleophiles.
The general mechanism for these reactions involves the nucleophilic attack on the sulfur atom, followed by the departure of the imidazole anion.
Caption: General mechanism of nucleophilic attack on N-Methanesulfonylimidazole.
Applications in Drug Development and Medicinal Chemistry
The methanesulfonyl group is a common pharmacophore in many drug molecules due to its ability to act as a hydrogen bond acceptor and its metabolic stability. N-Methanesulfonylimidazole serves as a convenient reagent for introducing this important functional group into potential drug candidates.
The use of sulfonamide-containing compounds is widespread in medicinal chemistry, with applications as antibacterial agents, diuretics, and anticancer drugs.[7] The ability of N-Methanesulfonylimidazole to efficiently form sulfonamides makes it a valuable tool in the synthesis of new chemical entities for drug discovery programs. The imidazole byproduct is generally easy to remove, simplifying purification processes.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-Methanesulfonylimidazole.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-Methanesulfonylimidazole is a versatile and valuable reagent in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity as a sulfonating agent, make it an important tool for the synthesis of a wide range of organic molecules, including potential therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- FUJIFILM Wako Chemicals. (n.d.).
-
NIST. (n.d.). N-Methanesulfonylimidazole. NIST WebBook. Retrieved January 7, 2026, from [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).
- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL Melting points were determined on a capillary point apparatus equipped with a digital thermometer and are uncorrect.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0244082).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- BenchChem. (n.d.). An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(21), 7511–7514.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0243814).
- National Center for Biotechnology Information. (2023, February 2).
- NIST. (n.d.). Methane sulfonamide. NIST WebBook.
- Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
- AccessPharmacy. (n.d.).
- Norris, J. (2018, April 3). Nucleophilic Aromatic Substitution: Nucleophiles and leaving groups [Video]. YouTube.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook.
- PubMed. (2021, January 1).
Sources
- 1. N-Methanesulfonylimidazole [webbook.nist.gov]
- 2. N-METHANESULFONYLIMIDAZOLE price,buy N-METHANESULFONYLIMIDAZOLE - chemicalbook [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. youtube.com [youtube.com]
- 7. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
